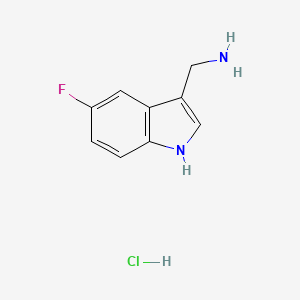

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride typically involves the introduction of a fluorine atom at the 5-position of the indole ring, followed by the formation of the methanamine group at the 3-position. One common method involves the reaction of 5-fluoroindole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Nucleophilic Reactivity of the Amine Group

The primary amine group (-CH2NH2·HCl) undergoes characteristic nucleophilic reactions when deprotonated under basic conditions. Key reactions include:

Schiff Base Formation

Reacting with aldehydes or ketones in the presence of a base yields imine derivatives. For example:

(5-Fluoro-1H-indol-3-yl)methanamine+RCHOBase(5-Fluoro-1H-indol-3-yl)methanimine+H2O

This reaction is analogous to methodologies described for similar indole derivatives in multicomponent syntheses .

Acylation and Alkylation

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines.

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, with regioselectivity influenced by the 5-fluoro and 3-methanamine substituents.

Nitration

Nitration occurs preferentially at the 4- or 6-position due to electron-withdrawing effects of the fluorine atom. For example:

(5-Fluoro-1H-indol-3-yl)methanamine+HNO3H2SO44-Nitro-5-fluoro-1H-indol-3-yl)methanamine

Halogenation

Bromination or iodination occurs at the 2-position under mild conditions.

| Reaction Type | Reagents/Conditions | Position Substituted | Major Product | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 4 or 6 | Nitroindole derivative | - |

| Bromination | Br2, CH2Cl2 | 2 | 2-Bromo-5-fluoroindole derivative | - |

Oxidation and Reduction Reactions

Oxidation

The amine group can be oxidized to a nitro group under strong oxidative conditions (e.g., KMnO4/H2SO4), though this may concurrently affect the indole ring.

Reduction

The indole ring is reduced to indoline using LiAlH4 or catalytic hydrogenation:

(5-Fluoro-1H-indol-3-yl)methanamineLiAlH4(5-Fluoro-2,3-dihydro-1H-indol-3-yl)methanamine

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO4, H2SO4 | Indole-3-carboxaldehyde derivative | - |

| Reduction | LiAlH4, THF | Indoline derivative | - |

Acid-Base and Salt Metathesis Reactions

As a hydrochloride salt, the compound participates in acid-base equilibria. Deprotonation in basic media (e.g., NaOH) liberates the free amine, enhancing nucleophilicity. Metathesis with silver nitrate or other salts can exchange the chloride counterion.

Multicomponent Reactions

The amine group facilitates participation in Ugi-type reactions. For instance, combining with aldehydes, isocyanides, and carboxylic acids yields structurally diverse products .

Key Findings from Research

-

Regioselectivity in Electrophilic Substitution : Fluorine at C5 directs electrophiles to C4/C6, while the methanamine group at C3 deactivates C2 but activates C7 through resonance .

-

Stability Under Basic Conditions : The hydrochloride salt dissociates in aqueous base, enabling amine reactivity without decomposition .

科学研究应用

Biological Activities

The compound exhibits a wide range of biological activities, making it a subject of interest in various research domains:

Anticancer Activity

Research indicates that (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .

Antiviral Properties

Preliminary studies suggest that this compound can inhibit viral replication by targeting specific viral enzymes, which may lead to potential applications in treating viral infections .

Antimicrobial Effects

The compound has demonstrated significant antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This positions it as a promising candidate for developing new antibiotics.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Research

A study focused on indole derivatives found that compounds with similar structures exhibited significant anticancer activity in various cancer cell lines. The findings suggest that further exploration into fluorinated derivatives could yield promising results for cancer therapy .

Case Study 2: Antimicrobial Investigations

Another investigation identified the effectiveness of indole-based compounds against multidrug-resistant bacterial strains, emphasizing the need for developing new antimicrobial agents from these scaffolds .

作用机制

The mechanism of action of (5-Fluoro-1H-indol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position of the indole ring can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The methanamine group at the 3-position can also play a role in modulating the compound’s activity.

相似化合物的比较

Similar Compounds

- (5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine

- (5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

- (5-Fluoro-1H-indole-2-carboxylate)

Uniqueness

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atom and the methanamine group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

生物活性

(5-Fluoro-1H-indol-3-yl)methanamine hydrochloride is a fluorinated derivative of indole, a heterocyclic aromatic compound known for its diverse biological activities. The presence of a fluorine atom at the 5-position and a methanamine group at the 3-position significantly enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H9FN2·HCl

- Molecular Weight : 198.64 g/mol

- Chemical Structure : The compound features an indole ring with a fluorine substitution and an amine group, which influences its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Receptor Binding : The compound binds to multiple receptors, modulating their activity and influencing cellular processes.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and viral replication, enhancing its potential as an anticancer and antiviral agent.

Biological Activities

The compound exhibits a wide range of biological activities, as summarized in the following table:

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Antimicrobial Activity : A study demonstrated that compounds derived from indole, including this compound, exhibited significant antimicrobial properties against MRSA with MIC values as low as 0.25 µg/mL. This suggests strong potential for developing new antibiotics targeting resistant strains .

- Cytotoxicity Assessment : In vitro evaluations indicated that while some derivatives showed cytotoxic effects at higher concentrations, this compound itself displayed minimal toxicity towards human embryonic kidney cells at therapeutic doses .

- Structure-Activity Relationship (SAR) : The presence of the fluorine atom at the 5-position has been linked to increased binding affinity for biological targets, enhancing the compound's overall efficacy compared to non-fluorinated analogues .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A research project focused on indole derivatives found that compounds with similar structures exhibited significant anticancer activity in various cancer cell lines, including breast and lung cancers. The study concluded that further exploration into the fluorinated derivatives could yield promising results for cancer therapy .

- Case Study 2 : Another investigation into indole-based compounds identified their effectiveness against multidrug-resistant bacterial strains, emphasizing the need for developing new antimicrobial agents from these scaffolds .

属性

IUPAC Name |

(5-fluoro-1H-indol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5,12H,4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZVMHMSWLAKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。